molecular formula C18H22N4 B5911301 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine

2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine

Cat. No. B5911301
M. Wt: 294.4 g/mol
InChI Key: ZGMJGSIIKFJQJJ-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine, also known as MPP, is a chemical compound that has been the subject of extensive scientific research over the years. MPP belongs to the class of piperazine derivatives and has been found to have numerous biochemical and physiological effects.

Mechanism of Action

2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine acts on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. It also inhibits the activity of cyclooxygenase-2, which is involved in the inflammatory response. 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Biochemical and Physiological Effects:
2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine has been found to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine has several advantages as a research tool. It is relatively easy to synthesize, and its effects have been well-documented in animal models. However, 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine has limitations as well. It has been found to be toxic at high doses, and its effects may vary depending on the animal model used.

Future Directions

There are several future directions for research on 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further research is needed to determine the optimal dosage and administration of 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine for these applications. Additionally, more research is needed to determine the long-term effects of 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine on the central nervous system and other organ systems.

Synthesis Methods

The synthesis method of 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-(2-methyl-3-phenyl-2-propen-1-yl)pyrimidine with piperazine in the presence of a base. The resulting product is then purified using column chromatography. The yield of 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine using this method is around 75%.

Scientific Research Applications

2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-16(14-17-6-3-2-4-7-17)15-21-10-12-22(13-11-21)18-19-8-5-9-20-18/h2-9,14H,10-13,15H2,1H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMJGSIIKFJQJJ-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5424112

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